molecular formula C26H33N5O8 B14440649 L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-L-serine CAS No. 77621-77-3

L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-L-serine

Cat. No.: B14440649
CAS No.: 77621-77-3
M. Wt: 543.6 g/mol
InChI Key: NTZIGJGLDZPXQL-DVMWJLJYSA-N
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Description

L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-L-serine is a synthetic peptide composed of five amino acids: L-tyrosine, D-alanine, glycine, L-phenylalanine, and L-serine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, L-tyrosine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, D-alanine, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for glycine, L-phenylalanine, and L-serine.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques are employed to ensure efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-L-serine can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group of L-tyrosine can be oxidized to form quinones.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various protecting groups and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine cross-links.

Scientific Research Applications

L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-L-serine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications in drug development and as a biomarker for certain diseases.

    Industry: Utilized in the development of novel materials and biotechnological processes.

Mechanism of Action

The mechanism of action of L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and altering their activity. For example, it may inhibit or activate enzymes involved in metabolic processes or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • L-Tyrosyl-D-alanylglycyl-D-phenylalanyl-L-methionine
  • L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-N-methyl-L-methioninamide
  • L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-methioninamide

Uniqueness

L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-L-serine is unique due to its specific sequence and stereochemistry, which confer distinct biological and chemical properties. Its combination of L- and D-amino acids can result in unique structural features and stability compared to peptides composed solely of L-amino acids.

Properties

CAS No.

77621-77-3

Molecular Formula

C26H33N5O8

Molecular Weight

543.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C26H33N5O8/c1-15(29-24(36)19(27)11-17-7-9-18(33)10-8-17)23(35)28-13-22(34)30-20(12-16-5-3-2-4-6-16)25(37)31-21(14-32)26(38)39/h2-10,15,19-21,32-33H,11-14,27H2,1H3,(H,28,35)(H,29,36)(H,30,34)(H,31,37)(H,38,39)/t15-,19+,20+,21+/m1/s1

InChI Key

NTZIGJGLDZPXQL-DVMWJLJYSA-N

Isomeric SMILES

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

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